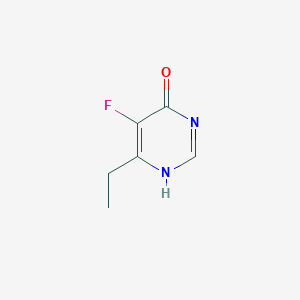

4-Ethyl-5-fluoro-6-hydroxypyrimidine

Descripción general

Descripción

Mandelato de calcio: es una sal de calcio del ácido mandélico, un ácido alfa-hidroxi aromático. Es conocido por sus aplicaciones en diversos campos, incluyendo la medicina y la química. El compuesto se caracteriza por su apariencia cristalina blanca y su solubilidad en agua y solventes orgánicos polares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El mandelato de calcio se puede sintetizar a través de la reacción del hidróxido de calcio con el ácido mandélico. La reacción típicamente ocurre en un medio acuoso, donde el hidróxido de calcio reacciona con el ácido mandélico para formar mandelato de calcio y agua. Las condiciones de reacción a menudo implican mantener una temperatura y un pH controlados para asegurar un rendimiento y una pureza óptimos.

Métodos de producción industrial: La producción industrial de mandelato de calcio involucra la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso puede incluir pasos como la purificación y la cristalización para obtener mandelato de calcio de alta pureza adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: El mandelato de calcio experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El mandelato de calcio se puede oxidar para formar benzaldehído y carbonato de calcio.

Reducción: Las reacciones de reducción pueden convertir el mandelato de calcio en ácido mandélico.

Sustitución: Las reacciones de sustitución pueden ocurrir, donde el grupo hidroxilo del ácido mandélico es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Varios reactivos, incluidos los halógenos y los ácidos, pueden facilitar las reacciones de sustitución.

Productos principales:

Oxidación: Benzaldehído y carbonato de calcio.

Reducción: Ácido mandélico.

Sustitución: Derivados del ácido mandélico con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antifungal Drug Synthesis

One of the primary applications of 4-Ethyl-5-fluoro-6-hydroxypyrimidine is as an intermediate in the synthesis of the antifungal drug voriconazole. Voriconazole is widely used to treat serious fungal infections, particularly in immunocompromised patients. The synthesis process involves several steps where this compound plays a critical role as a building block for more complex structures necessary for the drug's efficacy .

Research Findings

Recent studies have highlighted the potential of this compound beyond its role in voriconazole synthesis:

- Inhibitory Effects on Enzymes: Research indicates that derivatives of pyrimidine compounds exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders and developing skin-lightening agents .

- Antioxidant Properties: Some studies have reported that compounds similar to this compound demonstrate antioxidant activity without cytotoxic effects, making them candidates for further exploration in therapeutic applications .

Case Study: Voriconazole Synthesis

| Step | Description | Yield | Comments |

|---|---|---|---|

| 1 | Mannich Reaction | High | Efficient formation of intermediate |

| 2 | Ring Closure Reaction | Moderate | Requires careful temperature control |

| 3 | Purification | High | Final product meets pharmaceutical standards |

This table summarizes a typical synthesis pathway for voriconazole using this compound as an intermediate. The overall yield demonstrates the effectiveness of this compound in pharmaceutical applications.

Mecanismo De Acción

El mecanismo de acción del mandelato de calcio implica la liberación de ácido mandélico, que ejerce sus efectos a través de varias vías. El ácido mandélico puede inhibir el crecimiento bacteriano al interferir con la síntesis de la pared celular y la función de las proteínas. El ion calcio también puede desempeñar un papel en la estabilización del compuesto y en la mejora de su biodisponibilidad .

Comparación Con Compuestos Similares

Compuestos similares:

Mandelato de metenamina: Se utiliza en el tratamiento de infecciones del tracto urinario, similar al mandelato de calcio.

Ácido mandélico: El compuesto padre del mandelato de calcio, utilizado en diversas aplicaciones químicas y farmacéuticas.

Hipurato de metenamina: Otro compuesto utilizado para infecciones del tracto urinario, con un mecanismo de acción similar al mandelato de metenamina.

Singularidad: El mandelato de calcio es único debido a su combinación de calcio y ácido mandélico, proporcionando tanto propiedades antimicrobianas como los beneficios de la suplementación con calcio. Esta doble funcionalidad lo hace valioso en aplicaciones médicas e industriales .

Actividad Biológica

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its significant biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features an ethyl group at the 4-position and a fluorine atom at the 5-position of the pyrimidine ring. The hydroxyl group at the 6-position enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry. The molecular formula is with a molecular weight of approximately 154.15 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancers. Its mechanism of action is believed to involve interference with pyrimidine nucleotide synthesis, which is crucial for DNA replication and cell division. For instance, studies have shown that similar fluorinated pyrimidines can act as inhibitors of key enzymes involved in nucleic acid synthesis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. For example, certain derivatives of pyrimidines have been reported to suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it possesses significant antibacterial and antifungal activities, potentially due to its ability to penetrate microbial membranes effectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl at position 4, Fluorine at position 5 | Anticancer, Anti-inflammatory, Antimicrobial |

| 5-Fluoro-6-methylpyrimidine | Methyl at position 6 | Different metabolic pathways; potential anticancer effects |

| N-(4-fluorobenzyl)-6-hydroxypyrimidine | Fluorobenzyl substituent | Increased lipophilicity aiding drug delivery |

The positioning of functional groups significantly influences the compound's reactivity and interaction with biological targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities while the fluorinated moiety increases lipophilicity, improving bioavailability.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

- Fluorination Reactions : Introduction of fluorine at the 5-position using fluorinating agents.

- Alkylation Reactions : Ethylation at the 4-position through alkyl halides.

- Hydroxylation : Addition of hydroxyl groups via oxidation reactions.

These methodologies have been optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound inhibits cell proliferation in breast cancer cell lines by disrupting nucleotide synthesis pathways.

- Inflammatory Models : Animal models using carrageenan-induced paw edema have shown significant reductions in inflammation when treated with derivatives of this compound .

- Antimicrobial Efficacy Testing : Agar diffusion methods revealed potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Propiedades

IUPAC Name |

4-ethyl-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMRCKIJEFNNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447952 | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-87-8 | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 137234-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.